Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside is a complex carbohydrate derivative. It is a fluorinated oligosaccharide synthesized using click chemistry. This compound is often used in research as a model for glycosylation and polysaccharides with methylation or sugar modification .
Preparation Methods
The synthesis of Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside involves an oxidative coupling of benzoyl chloride and 4,6-o-benzylidene-beta-d-galactopyranose. The product is then purified by crystallization from methanol
Chemical Reactions Analysis
Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside is used extensively in scientific research, particularly in the fields of:
Chemistry: As a model for studying glycosylation and polysaccharide modifications.
Biology: In the study of carbohydrate-protein interactions and glycan structures.
Industry: Used in the synthesis of complex carbohydrates and oligosaccharides for various applications
Mechanism of Action
The mechanism of action for Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside involves its role as a model compound in glycosylation studies. It interacts with specific enzymes and proteins involved in carbohydrate metabolism, providing insights into the molecular pathways and targets associated with these processes .
Comparison with Similar Compounds
Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside is unique due to its specific structure and fluorinated nature. Similar compounds include:
Methyl 2,3-di-o-benzoyl-4,6-o-benzylidene-alpha-d-glucopyranoside: Used in carbohydrate chemistry and glycosylation studies.
4,6-o-benzylidene-methyl-alpha-d-glucopyranoside: Another compound used in glycosylation research.
These compounds share similar applications but differ in their specific chemical structures and properties.
Properties
IUPAC Name |
[(4aR,6R,7R,8S,8aR)-6-ethoxy-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O7/c1-2-25-22-19(28-20(24)14-9-5-3-6-10-14)17(23)18-16(27-22)13-26-21(29-18)15-11-7-4-8-12-15/h3-12,16-19,21-23H,2,13H2,1H3/t16-,17+,18+,19-,21?,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKSBSDJBOGBHB-PHEVYMEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.